molecular formula C16H18ClNO B259377 N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine

N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine

Cat. No. B259377
M. Wt: 275.77 g/mol
InChI Key: BFWXNYMHGPAKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine, also known as Yohimbine, is a natural alkaloid found in the bark of the Pausinystalia yohimbe tree. It is a potent and selective antagonist of the α2-adrenergic receptor and has been used for centuries as an aphrodisiac and traditional medicine in West Africa. In recent years, yohimbine has gained attention for its potential therapeutic applications in various medical conditions.

Mechanism of Action

N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine is a potent and selective antagonist of the α2-adrenergic receptor. It blocks the inhibitory effects of norepinephrine on the release of neurotransmitters, such as dopamine, serotonin, and acetylcholine. This leads to an increase in the release of these neurotransmitters, which can have a variety of physiological effects, including increased blood flow, improved cognitive function, and enhanced sexual arousal.
Biochemical and Physiological Effects:
N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase blood flow to the penis, which can improve erectile dysfunction. N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine has also been shown to improve cognitive function, including memory and attention. In addition, yohimbine has been shown to increase lipolysis, which can lead to weight loss. N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine has also been shown to increase heart rate and blood pressure, which can have both positive and negative effects, depending on the medical condition being treated.

Advantages and Limitations for Lab Experiments

N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine has several advantages for lab experiments. It is a potent and selective antagonist of the α2-adrenergic receptor, which makes it a useful tool for investigating the effects of norepinephrine on various physiological processes. N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine is also readily available and relatively inexpensive. However, yohimbine has several limitations for lab experiments. It has a short half-life, which can make it difficult to maintain a consistent dose over time. N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine also has a narrow therapeutic window, which can make it difficult to determine the optimal dose for a given medical condition.

Future Directions

For yohimbine research include investigating its potential use in cognitive impairment, obesity, cancer therapy, and veterinary medicine.

Synthesis Methods

N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine can be synthesized by various methods, including the isolation from the bark of the Pausinystalia yohimbe tree and chemical synthesis. The isolation method involves a series of extraction and purification steps, which are time-consuming and yield low quantities of yohimbine. Chemical synthesis, on the other hand, involves the reaction of 2,4-dimethoxybenzaldehyde with 2-chlorobenzylamine, followed by reduction, acetylation, and demethylation. This method yields higher quantities of yohimbine and is more cost-effective.

Scientific Research Applications

N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine has been studied extensively for its potential therapeutic applications. It has been shown to improve sexual dysfunction, anxiety, depression, and cognitive function. N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine has also been investigated for its effects on blood pressure, insulin sensitivity, and body composition. In addition, yohimbine has been used in animal studies to investigate its effects on various physiological processes, including the cardiovascular, respiratory, and nervous systems.

properties

Product Name

N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]ethanamine

InChI

InChI=1S/C16H18ClNO/c1-2-18-11-13-7-9-15(10-8-13)19-12-14-5-3-4-6-16(14)17/h3-10,18H,2,11-12H2,1H3

InChI Key

BFWXNYMHGPAKLL-UHFFFAOYSA-N

SMILES

CCNCC1=CC=C(C=C1)OCC2=CC=CC=C2Cl

Canonical SMILES

CCNCC1=CC=C(C=C1)OCC2=CC=CC=C2Cl

Origin of Product

United States

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